1-(Chloromethyl)-4-ethynylbenzene

Overview

Description

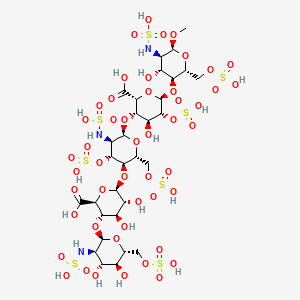

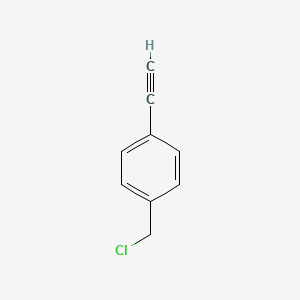

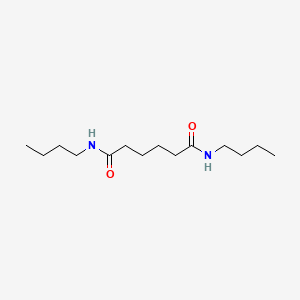

1-(Chloromethyl)-4-ethynylbenzene is a chemical compound that belongs to the class of organochlorides . It contains a chloromethyl group, which is a functional group that has the chemical formula -CH2-Cl . The naming of this group is derived from the methyl group (which has the formula -CH3), by replacing one hydrogen atom by a chlorine atom .

Scientific Research Applications

Photophysical Properties

1-(Chloromethyl)-4-ethynylbenzene, through its derivatives, has been explored in the synthesis of carbazole-based dendrimers. These dendrimers demonstrate high fluorescence and stability, showing potential as blue-emitting materials in organic light-emitting diodes (OLEDs) (Adhikari et al., 2007).

Thermal Conversion and Reactive Intermediates

The compound has been studied in thermal conversion experiments. Specifically, the pyrolysis of ethynylbenzene, a closely related compound, revealed insights into reactive intermediates like radicals and carbenes, which are crucial for understanding thermal behaviors in organic chemistry (Guthier et al., 1995).

Radical Addition Reactions

Research has shown that derivatives of this compound can act as efficient reagents in radical addition reactions with unsaturated compounds. This process leads to the formation of various organic compounds containing difluoromethylene groups (Yang et al., 2008).

Photooxidation

Innovative applications in photooxidation have been discovered, where this compound serves as an efficient photosensitizer. This application is significant in the field of photochemistry, especially under microwave-assisted conditions (Matsukawa et al., 2021).

Oxidative Dimerization

The compound is involved in oxidative dimerization processes. Research in this area focuses on the kinetics of these reactions, which are fundamental for the synthesis of complex organic molecules (Meinders et al., 1977).

Hydrogen Bonding Studies

Studies involving weak hydrogen bonds between phenol and ethynylbenzene, a similar compound, have been conducted to understand molecular interactions in organic solvents. Such research is crucial for the design of new molecular systems (Vojta et al., 2014).

Self-assembly and Nanostructures

This compound derivatives have been used in the synthesis of complex structures like nanowires and microrods, demonstrating the compound's utility in nanotechnology (Zhang et al., 2009).

Safety and Hazards

Mechanism of Action

Target of Action

This compound is a derivative of benzene, which is known to interact with various biological targets . .

Mode of Action

The mode of action of 1-(Chloromethyl)-4-ethynylbenzene is not well-understood due to the lack of research on this specific compound. As a derivative of benzene, it may share some of benzene’s reactivity. For instance, benzyl chloride, a compound structurally similar to this compound, reacts with water in a hydrolysis reaction to form benzyl alcohol and hydrochloric acid . .

Biochemical Pathways

The biochemical pathways affected by this compound are currently unknown. The compound’s structure suggests potential involvement in pathways related to benzene and its derivatives . .

Result of Action

Given its structural similarity to benzene and benzyl chloride, it may share some of their properties . .

Properties

IUPAC Name |

1-(chloromethyl)-4-ethynylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7Cl/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H,7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBIGNFNSALGEMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=C(C=C1)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30604292 | |

| Record name | 1-(Chloromethyl)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10601-98-6 | |

| Record name | 1-(Chloromethyl)-4-ethynylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30604292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butyl[(4-ethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3045315.png)

![{[2-(Benzyloxy)phenyl]methyl}(prop-2-en-1-yl)amine hydrochloride](/img/structure/B3045323.png)